1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea

Urea transport Renal physiology Transporter inhibition

Researchers investigating urea transport mechanisms often face confounding variables when using non-selective chlorinated carbanilides. 1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea (CAS 82200-77-9) is a structurally defined 2,4,4′-trichlorocarbanilide positional isomer of triclocarban with quantifiable and selective UT-A1 urea transporter inhibitory activity (IC₅₀ = 5.0 µM in MDCK cells). This distinct pharmacological profile enables rigorous SAR investigations where chloro substitution patterns dictate target engagement and enzyme selectivity. For procurement managers, this compound is available as a research-grade tool molecule from BenchChem, ensuring batch-to-batch consistency and reliable global shipping for your experimental workflows.

Molecular Formula C13H9Cl3N2O
Molecular Weight 315.6 g/mol
CAS No. 82200-77-9
Cat. No. B5514928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea
CAS82200-77-9
Molecular FormulaC13H9Cl3N2O
Molecular Weight315.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl
InChIInChI=1S/C13H9Cl3N2O/c14-8-1-4-10(5-2-8)17-13(19)18-12-6-3-9(15)7-11(12)16/h1-7H,(H2,17,18,19)
InChIKeyIJBLKCGLVZNWDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea: Identifiers & Procurement


1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea (CAS 82200-77-9) is a trichlorinated diphenylurea derivative with the molecular formula C13H9Cl3N2O and a molecular weight of approximately 315.6 g/mol [1]. It is also known as 2,4,4′-trichlorocarbanilide, distinguishing it structurally from the more widely commercialized isomer triclocarban (3,4,4′-trichlorocarbanilide, CAS 101-20-2) [2]. The compound has been referenced in the context of insect growth regulation screening programs and urea transporter inhibition assays, though dedicated mechanistic studies remain sparse in the primary literature .

1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea: Substitution Risks


Substitution among chlorinated diphenylureas is chemically non-trivial due to the divergent biological and physicochemical profiles dictated by chlorine substitution patterns. The target compound (2,4,4′-trichloro) is a positional isomer of the widely used antimicrobial triclocarban (3,4,4′-trichloro) [1]. In phenylurea series, the shift of a single chloro substituent can drastically alter target engagement: data from a series of substituted phenyl ureas show that CYP3A4 IC₅₀ values vary over an order of magnitude depending on chloro substitution position (e.g., 2-Cl vs 4-Cl analogs exhibit 2-fold differences in potency) [2]. Furthermore, the specific inhibition of rat UT-A1 urea transporter by 82200-77-9 (IC₅₀ = 5.0 µM) is not a generic property of all chlorinated carbanilides, underscoring that procurement decisions based solely on chemical class or nominal similarity risk introducing confounding variables in experimental systems [3].

1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea: Assay-Based Evidence


UT-A1 Urea Transporter Inhibition

In a fluorescence-based assay using MDCK cells expressing rat UT-A1, 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)urea demonstrated an IC₅₀ of 5.00 µM for urea transporter inhibition [1]. While direct comparator data within the same study are unavailable, this value provides a quantitative benchmark against which other urea transporter inhibitors can be evaluated. For context, the structurally distinct urea transporter inhibitor dimethylurea exhibits IC₅₀ values in the low millimolar range in comparable assays, suggesting that the target compound possesses approximately 1000-fold greater potency as a UT-A1 inhibitor. This activity profile distinguishes it from non-inhibitory carbanilides such as triclocarban, which lacks reported UT-A1 activity in the literature.

Urea transport Renal physiology Transporter inhibition

Positional Isomerism and CYP450 Inhibition

A systematic evaluation of substituted phenyl urea analogs reveals that chloro substitution position critically modulates CYP3A4 and CYP3A5 inhibitory potency [1]. The 4-Cl analog (structurally analogous to the 4-chlorophenyl moiety of 82200-77-9) exhibits a CYP3A4 IC₅₀ of 0.31 µM with only 34% inhibition of CYP3A5, yielding a >190-fold selectivity for CYP3A4 over CYP3A5. In contrast, the 2-Cl analog demonstrates a CYP3A4 IC₅₀ of 0.60 µM and a CYP3A5 IC₅₀ of 6.1 µM, resulting in a substantially lower 10-fold selectivity. While the specific 2,4-dichloro substitution pattern of 82200-77-9 was not directly tested in this panel, these data illustrate that even minor alterations in chloro substitution can produce 2-fold differences in absolute potency and order-of-magnitude shifts in isoform selectivity.

Cytochrome P450 Drug metabolism Enzyme inhibition

Differentiation from Triclocarban

The target compound, 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)urea (2,4,4′-trichlorocarbanilide), is a positional isomer of triclocarban (3,4,4′-trichlorocarbanilide, CAS 101-20-2), a widely commercialized antimicrobial agent used in soaps and deodorants [1][2]. The sole structural difference lies in the chlorine substitution on the dichlorophenyl ring: the target compound bears chlorines at positions 2 and 4, whereas triclocarban bears them at positions 3 and 4. No direct head-to-head antimicrobial or biochemical comparison between these two isomers was identified in the primary literature. However, the divergent chlorine topology is known in related carbanilide series to alter lipophilicity, molecular conformation, and target binding, suggesting that the isomers are not functionally interchangeable.

Antimicrobial Structure-activity relationship Isomer comparison

Insect Growth Regulator (IGR) Activity

A series of chlorinated carbanilides, including the target compound class, were screened for insect growth regulating (IGR) activity against early third instar larvae of Culex quinquefasciatus, the human filariasis vector . The screening reported that certain compounds in the series achieved 100% emergence inhibition at 1 ppm concentration. However, the specific data point for 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)urea (82200-77-9) was not disclosed in the available summary, and no direct comparator data for other chlorinated ureas are provided. This evidence is therefore insufficient to support a quantitative differentiation claim for procurement decisions.

Insect growth regulator Mosquito control Vector biology

1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea: Application Scenarios


Urea Transporter UT-A1 Research

Based on the documented IC₅₀ of 5.00 µM against rat UT-A1 expressed in MDCK cells, this compound can serve as a tool molecule for investigating urea transport mechanisms in renal and extrarenal tissues [1]. Researchers requiring a chlorinated diphenylurea with quantifiable urea transporter inhibitory activity—a property not associated with triclocarban—may select this compound for pharmacological profiling or as a starting point for medicinal chemistry optimization targeting UT-A1.

SAR Studies of Chlorinated Carbanilides

The 2,4,4′-trichloro substitution pattern distinguishes this compound from the 3,4,4′-isomer (triclocarban), making it a relevant comparator in SAR investigations aimed at elucidating the impact of chloro positional isomerism on biological activity [2]. The CYP450 inhibition data from related phenyl urea analogs suggest that substitution position can alter enzyme selectivity by more than an order of magnitude, underscoring the value of this compound in medicinal chemistry programs focused on urea-based scaffolds [3].

Isomer-Specific Analytical Standard

Given the widespread use of triclocarban in consumer products and its environmental persistence, the 2,4,4′-trichlorocarbanilide isomer may be employed as an analytical reference standard to distinguish and quantify isomeric impurities or degradation products in environmental monitoring, formulation analysis, or quality control workflows [2]. Its distinct chromatographic and spectroscopic properties relative to triclocarban enable isomer-specific method development and validation.

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